molecular formula C20H16N4O4 B10873183 5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10873183
M. Wt: 376.4 g/mol
InChI Key: ZMSQJBSJAFLATO-UHFFFAOYSA-N
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Description

5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound characterized by its unique pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable diketone to form the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can substitute the benzyl or methyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields the corresponding aniline derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl group, in particular, is known for its bioactivity.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding or π-π interactions, while the pyrazolo[4,3-c]pyridine core can engage in stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: Lacks the nitrophenyl group, which may reduce its bioactivity.

    5-benzyl-4-methyl-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the nitrophenyl group in 5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione imparts unique electronic and steric properties, enhancing its potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C20H16N4O4/c1-13-19-17(11-18(25)22(13)12-14-5-3-2-4-6-14)21-23(20(19)26)15-7-9-16(10-8-15)24(27)28/h2-11,21H,12H2,1H3

InChI Key

ZMSQJBSJAFLATO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CC=C3)NN(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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